8-Oxotridecanoic acid

Description

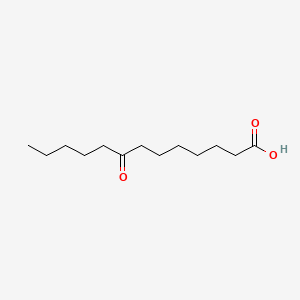

8-Oxotridecanoic acid is a hypothetical or less-documented oxo-fatty acid characterized by a 13-carbon aliphatic chain with a ketone group at the 8th position. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally analogous oxo-fatty acids. Based on similar compounds like 7-Oxotridecanoic acid (CAS 92155-72-1) and 8-Oxohexadecanoic acid (CAS 2777-52-8), 8-Oxotridecanoic acid likely has the molecular formula C₁₃H₂₄O₃, a molecular weight of 228.33 g/mol, and belongs to the class of long-chain keto fatty acids .

Key structural features include:

- A terminal carboxylic acid group.

- A ketone functional group at the 8th carbon.

- A saturated hydrocarbon chain.

Such compounds are typically studied for their roles in lipid metabolism, signaling pathways, or industrial applications (e.g., surfactants, pharmaceuticals) .

Properties

IUPAC Name |

8-oxotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-2-3-6-9-12(14)10-7-4-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXWTLNJLIPQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919337 | |

| Record name | 8-Oxotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92155-73-2 | |

| Record name | 8-Oxotridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092155732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Oxotridecanoic acid can be synthesized through the oxidation of tridecanoic acid. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position.

Industrial Production Methods: In an industrial setting, the production of 8-oxotridecanoic acid may involve the catalytic oxidation of tridecanoic acid using metal catalysts. This method ensures higher yields and purity of the final product. The reaction is typically carried out in a solvent such as acetic acid, with the temperature and pressure optimized for maximum efficiency.

Types of Reactions:

Oxidation: 8-Oxotridecanoic acid can undergo further oxidation to form dicarboxylic acids.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The keto group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: 8-Hydroxytridecanoic acid.

Substitution: Various substituted tridecanoic acid derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Used to create more complex organic molecules, facilitating advancements in synthetic chemistry.

Biology

- Metabolic Pathways : Investigated for its role as a biomarker in metabolic processes and disease states.

- Anti-inflammatory Effects : Demonstrated significant inhibition of inflammatory mediators in macrophage cells, suggesting potential therapeutic applications in inflammatory diseases.

Medicine

- Antimicrobial Properties : Explored for its effectiveness against various pathogens, indicating potential use in developing new antimicrobial agents.

- Therapeutic Applications : Research indicates that it may help manage conditions linked to chronic inflammation and oxidative stress.

Industry

- Production of Specialty Chemicals : Serves as a precursor for synthesizing polymers and surfactants used in various industrial applications.

Research highlights the compound's anti-inflammatory properties. A notable study on RAW 264.7 macrophage cells revealed:

- Nitric Oxide Production : Significant suppression of nitric oxide production without cytotoxicity at concentrations up to 50 µM.

- Cytokine Inhibition : Reduction in pro-inflammatory cytokines like TNF-α and IL-6.

- Signaling Pathway Modulation : Inhibition of key pro-inflammatory signaling pathways (e.g., JNK, ERK, NF-κB).

Case Study 1: Inhibition of Inflammatory Mediators

In controlled experiments with RAW 264.7 cells treated with lipopolysaccharide (LPS), varying concentrations of 8-Oxotridecanoic acid led to a marked reduction in nitric oxide production and cytokine levels. This supports its role as an anti-inflammatory agent.

Case Study 2: Oxidative Stress Biomarker

Research suggests that 8-Oxotridecanoic acid may modulate oxidative stress responses, potentially serving as a biomarker for oxidative damage in chronic diseases. The compound's ability to influence oxidative DNA damage markers indicates its relevance in disease management strategies.

Implications for Disease Management

The anti-inflammatory and antioxidant properties of 8-Oxotridecanoic acid suggest several therapeutic applications:

- Cardiovascular Diseases : Potential to lower risk factors through the reduction of inflammatory markers.

- Cancer Therapy : Further investigation is warranted into its anticancer properties due to its modulation of cell proliferation pathways.

- Neurodegenerative Disorders : Its role in counteracting oxidative stress highlights potential benefits in managing neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 8-oxotridecanoic acid involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. For example, it may regulate inflammatory responses by modulating the release of arachidonic acid, a precursor of prostaglandins and leukotrienes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-Oxotridecanoic acid with structurally related oxo-fatty acids:

Key Observations :

- Chain Length : Longer chains (e.g., 16- or 18-carbon) increase molecular weight and hydrophobicity, reducing water solubility .

- Ketone Position: Mid-chain ketones (e.g., C8 in 8-Oxohexadecanoic acid) may enhance metabolic stability compared to terminal positions .

- Functional Groups : Carboxylic acid and ketone groups enable participation in hydrogen bonding and redox reactions, influencing reactivity .

Biological Activity

8-Oxotridecanoic acid (8-OTA) is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in the context of inflammation and oxidative stress. This article synthesizes current research findings regarding the biological activity of 8-OTA, highlighting its mechanisms of action, therapeutic potential, and implications in various diseases.

Chemical Structure and Properties

8-Oxotridecanoic acid is characterized by its long aliphatic chain and the presence of a keto group at the eighth carbon position. This structural feature is crucial for its biological activity, influencing its interaction with cellular components.

Anti-Inflammatory Effects

Research has demonstrated that 8-OTA exhibits significant anti-inflammatory properties. A study conducted on RAW 264.7 macrophage cells revealed that 8-OTA effectively inhibits the lipopolysaccharide (LPS)-induced production of inflammatory mediators. Key findings include:

- Nitric Oxide (NO) Production : 8-OTA significantly suppressed NO production in a concentration-dependent manner without inducing cytotoxicity at concentrations up to 50 µM .

- Cytokine Inhibition : The compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of inflammation-related diseases .

- Signaling Pathway Modulation : 8-OTA inhibited the phosphorylation of key proteins involved in pro-inflammatory signaling pathways, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). Furthermore, it reduced nuclear factor (NF)-κB signaling by decreasing the phosphorylation of IκB-α and p50 proteins .

Table: Summary of Biological Activities of 8-Oxotridecanoic Acid

Case Study 1: Inhibition of Inflammatory Mediators

In a controlled experiment, RAW 264.7 cells were treated with varying concentrations of 8-OTA following LPS stimulation. The results indicated a marked reduction in both NO production and cytokine levels, supporting the hypothesis that 8-OTA can mitigate inflammatory responses effectively.

Case Study 2: Oxidative Stress Biomarker

The accumulation of oxidative DNA damage markers, such as 8-OxodG (a product formed from oxidative stress), has been linked to various chronic diseases. Research suggests that compounds like 8-OTA may play a role in modulating oxidative stress responses, potentially serving as biomarkers for assessing oxidative damage in biological samples .

Implications for Disease Management

The anti-inflammatory and antioxidant properties of 8-Oxotridecanoic acid suggest its potential utility in managing conditions associated with chronic inflammation and oxidative stress, including:

- Cardiovascular Diseases : By reducing inflammatory markers, 8-OTA may help lower the risk factors associated with heart disease.

- Cancer : Given its ability to modulate signaling pathways involved in cell proliferation and survival, further research is warranted to explore its anticancer properties .

- Neurodegenerative Disorders : The link between oxidative stress and neurodegeneration highlights the need for compounds like 8-OTA that can counteract these effects .

Q & A

Q. What ethical and safety considerations are critical when handling 8-Oxotridecanoic acid in experimental settings?

- Methodological Answer : Follow GHS guidelines for handling corrosive substances (e.g., PPE, fume hoods). For in vivo studies, obtain ethics committee approval and adhere to ARRIVE guidelines. Implement data integrity protocols (e.g., electronic lab notebooks with audit trails) to prevent fabrication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.